(1-Methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetic acid (1-Methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 178452-80-7
VCID: VC0414758
InChI: InChI=1S/C10H10N4O4S/c1-12-7-6(13-2-3-19-9(13)11-7)8(17)14(10(12)18)4-5(15)16/h2-4H2,1H3,(H,15,16)
SMILES: CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCSC3=N2
Molecular Formula: C10H10N4O4S
Molecular Weight: 282.28g/mol

(1-Methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetic acid

CAS No.: 178452-80-7

Main Products

VCID: VC0414758

Molecular Formula: C10H10N4O4S

Molecular Weight: 282.28g/mol

(1-Methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetic acid - 178452-80-7

CAS No. 178452-80-7
Product Name (1-Methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetic acid
Molecular Formula C10H10N4O4S
Molecular Weight 282.28g/mol
IUPAC Name 2-(4-methyl-1,3-dioxo-7,8-dihydropurino[8,7-b][1,3]thiazol-2-yl)acetic acid
Standard InChI InChI=1S/C10H10N4O4S/c1-12-7-6(13-2-3-19-9(13)11-7)8(17)14(10(12)18)4-5(15)16/h2-4H2,1H3,(H,15,16)
Standard InChIKey HEGSUQPYIHDBDC-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCSC3=N2
Canonical SMILES CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCSC3=N2
PubChem Compound 651496
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator